molecular formula C15H14ClN3O2 B2476976 N'-(3-chloro-4-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide CAS No. 810694-90-7

N'-(3-chloro-4-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide

Cat. No. B2476976
M. Wt: 303.75
InChI Key: QQLWMOSOSTWPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-chloro-4-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide, also known as CMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CMPO is a chelating agent that can selectively bind metal ions, making it useful in various fields such as nuclear waste management, analytical chemistry, and pharmaceuticals. In

Scientific Research Applications

Analytical Techniques

Nonaqueous capillary electrophoresis is a promising method for the separation and analysis of imatinib mesylate and related substances, demonstrating potential for quality control in pharmaceutical applications. The study achieved baseline separation of analytes using a buffer of 50 mM Tris and 50 mM methanesulfonic acid in methanol, enhancing sensitivity through large-volume sample stacking (Ye et al., 2012).

Biological Activity

N'-(3-chloro-4-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide and its derivatives have been synthesized and evaluated for various biological activities. For instance, compounds with specific substitutions on the aryl ring showed significant antidepressant and nootropic activities, suggesting their potential as CNS active agents (Thomas et al., 2016). Another study reported the synthesis of MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, highlighting its submicromolar in vitro inhibitory activity against HDACs 1-3 and 11, with significant antitumor activity and clinical trial promise (Zhou et al., 2008).

Material Science

Research in material science has leveraged N'-(3-chloro-4-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide derivatives for the synthesis of aromatic polyamides and polyimides, showing enhanced thermal stability and excellent solubility. These materials are amorphous and can be used to cast transparent and flexible films, with applications in electronics and coatings (Yang & Lin, 1995).

Drug Metabolism and Disposition

Studies on the absorption, distribution, metabolism, and excretion (ADME) of compounds such as GDC-0449 (vismodegib), an orally active inhibitor of the Hedgehog signaling pathway, provide insight into the unique metabolic pathways via pyridine ring opening. These findings are critical for understanding the pharmacokinetics and optimizing the therapeutic efficacy of new drug candidates (Yue et al., 2011).

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-10-5-6-11(8-13(10)16)19-15(21)14(20)18-9-12-4-2-3-7-17-12/h2-8H,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLWMOSOSTWPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-chloro-4-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide

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